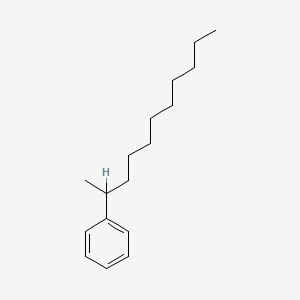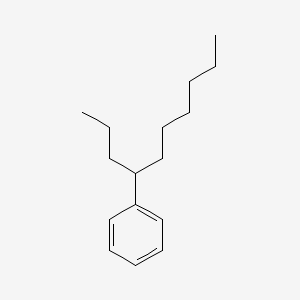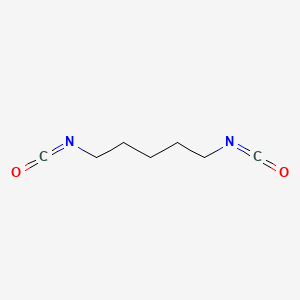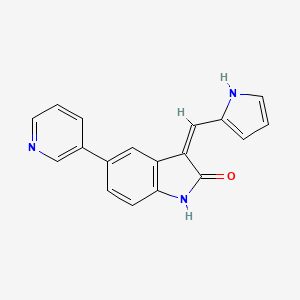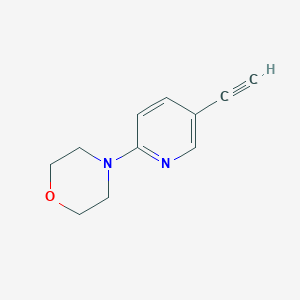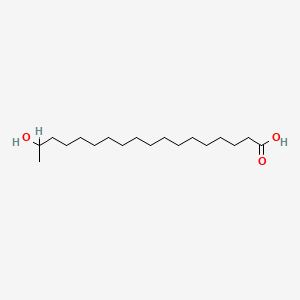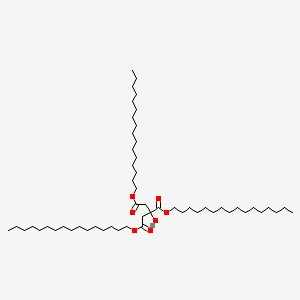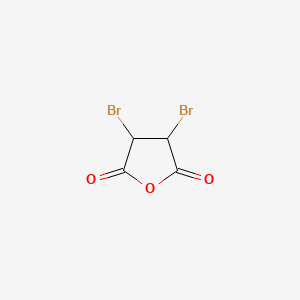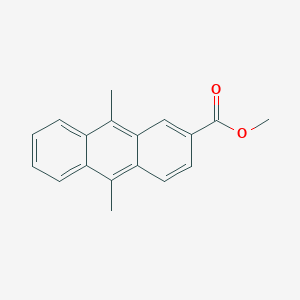
2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester
Vue d'ensemble
Description
2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . It’s a complex organic compound that has been used in various scientific studies . For instance, amino acids modified with an N-terminal anthracene group can self-assemble into supramolecular hydrogels upon the addition of a range of salts or cell culture medium .
Molecular Structure Analysis
The molecular structure of 2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester is complex due to the presence of multiple functional groups. The parent compound, 2-Anthracenecarboxylic acid, has a molecular formula of C15H10O2 and a molecular weight of 222.2387 .Chemical Reactions Analysis
One of the interesting chemical reactions involving anthracene derivatives is the photo-dimerisation of gelators, which results in hydrogel disassembly . This reaction has been used to recover cells from 3D culture .Applications De Recherche Scientifique
1. Carbohydrate Recognition
A study by Billing, Grundberg, & Nilsson (2002) found that water-soluble amphiphilic amino acid-anthracene conjugates recognized specific carbohydrates in water. This highlights the potential of anthracene derivatives in biochemical applications.
2. Photopolymerization and Material Science
Al-Kaysi et al. (2007) synthesized 9-anthracenecarboxylic acid, methylene ester (9AC-ME), and used it to create molecular crystal nanorods. These nanorods, formed in anodized aluminum oxide templates, undergo [4 + 4] photocycloaddition reaction under ultraviolet light, forming highly crystalline polymer nanorods with unique physical properties (Al-Kaysi et al., 2007).
3. Chemical Reduction Processes
Research by Rabideau, Wetzel, & Young (1984) demonstrates the efficient reduction of aromatic carboxylic acid esters to dihydro aromatics using metal-ammonia solutions. This study underscores the importance of anthracene derivatives in organic synthesis (Rabideau, Wetzel, & Young, 1984).
4. Sensor Development
Ooyama et al. (2014) developed an anthracene–boronic acid ester as a highly-sensitive fluorescence sensor for detecting trace amounts of water in various solvents. This indicates the application of anthracene derivatives in sensor technology (Ooyama et al., 2014).
Propriétés
IUPAC Name |
methyl 9,10-dimethylanthracene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUORAZAKLXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514915 | |
| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-dimethylanthracene-2-carboxylate | |
CAS RN |
473773-74-9 | |
| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





